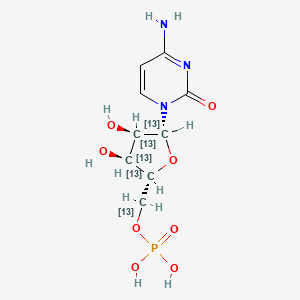
Cytidine-13C5 5'-Monophosphate Triethylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt is a stable isotope-labeled compound used primarily in biochemical and molecular biology research. It is an analog of cytidine monophosphate, a pyrimidine nucleoside that plays a crucial role in cellular metabolism and nucleic acid synthesis. The compound is labeled with carbon-13, a non-radioactive isotope, which makes it useful in various research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C5 5’-Monophosphate Triethylammonium Salt involves the incorporation of carbon-13 into the cytidine molecule. The process typically starts with the synthesis of cytidine labeled with carbon-13 at specific positions. This labeled cytidine is then phosphorylated to form cytidine-13C5 5’-monophosphate. The final step involves the conversion of the monophosphate to its triethylammonium salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of Cytidine-13C5 5’-Monophosphate Triethylammonium Salt follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive isotopically labeled precursors.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine-13C5 5’-monophosphate.
Reduction: Reduction reactions can convert the compound back to cytidine-13C5.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Uridine-13C5 5’-monophosphate.
Reduction: Cytidine-13C5.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids and other biomolecules.
Biology: Employed in metabolic studies to trace the incorporation and turnover of nucleotides in cellular processes.
Medicine: Utilized in research on nucleotide metabolism and its role in diseases such as cancer and viral infections.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of Cytidine-13C5 5’-Monophosphate Triethylammonium Salt involves its incorporation into nucleic acids during DNA and RNA synthesis. The carbon-13 label allows researchers to track the compound’s metabolic fate and interactions within the cell. The compound targets enzymes involved in nucleotide metabolism, such as cytidine deaminase and nucleoside kinases, providing insights into their function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine-13C5: A labeled analog of cytidine without the phosphate group.
Uridine-13C5 5’-Monophosphate: A labeled analog of uridine monophosphate.
Adenosine-13C5 5’-Monophosphate: A labeled analog of adenosine monophosphate.
Uniqueness
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt is unique due to its specific labeling with carbon-13 and its triethylammonium salt form, which enhances its solubility and stability. This makes it particularly useful for NMR spectroscopy and other analytical techniques that require high solubility and stability.
Propriétés
Formule moléculaire |
C9H14N3O8P |
|---|---|
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1/i3+1,4+1,6+1,7+1,8+1 |
Clé InChI |
IERHLVCPSMICTF-AWOURBBFSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


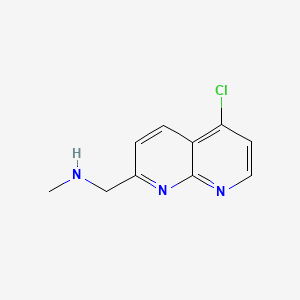

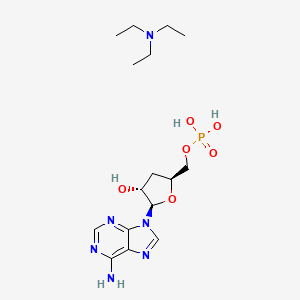
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
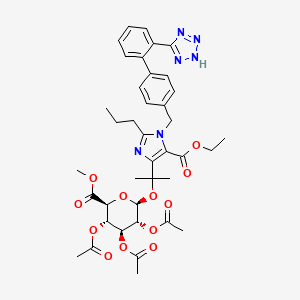
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
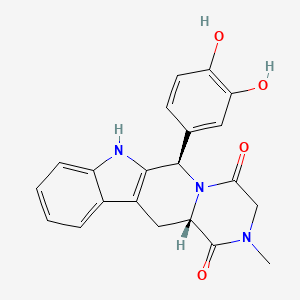
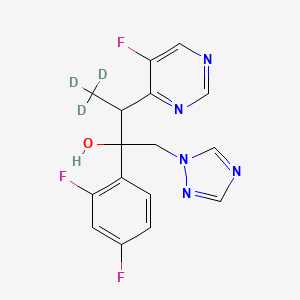
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)

![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
